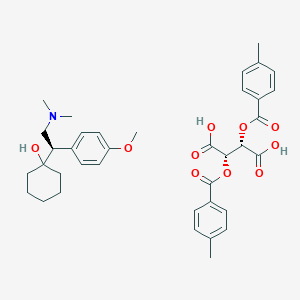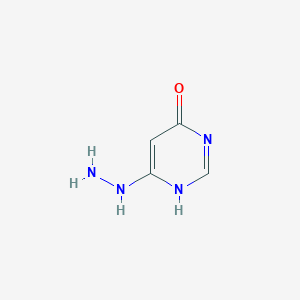
O(6)-(2-Chloroethyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O(6)-(2-Chloroethyl)guanine, also known as O6-Chloroethylguanine (O6-CEG), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a DNA alkylating agent that can cause DNA damage and induce cell death.
Wissenschaftliche Forschungsanwendungen
O6-CEG has been used in various scientific research applications, including cancer research, neurobiology, and toxicology. It is commonly used to induce DNA damage in cells and study the cellular response to DNA damage. O6-CEG has also been used to study the mechanisms of DNA repair and the role of DNA repair enzymes in maintaining genomic stability.
Wirkmechanismus
O6-CEG acts as an alkylating agent by adding a chloroethyl group to the O6 position of guanine in DNA. This modification can cause DNA damage and interfere with DNA replication and transcription. The DNA damage induced by O6-CEG can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of O6-CEG depend on the dose and duration of exposure. At low doses, O6-CEG can induce DNA damage and activate DNA repair pathways. At high doses, O6-CEG can cause irreversible DNA damage and cell death. O6-CEG has been shown to be toxic to both normal and cancer cells, with cancer cells being more sensitive to its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using O6-CEG in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the cellular response to DNA damage and the mechanisms of DNA repair. However, O6-CEG has some limitations, such as its toxicity to cells and the potential for off-target effects. Additionally, the use of O6-CEG requires careful handling and disposal due to its hazardous properties.
Zukünftige Richtungen
There are many future directions for the use of O6-CEG in scientific research. One area of interest is the development of new therapies for cancer that target the DNA repair pathways activated by O6-CEG. Another area of research is the use of O6-CEG in combination with other DNA-damaging agents to enhance their therapeutic effects. Additionally, the use of O6-CEG in neurobiology research may provide insights into the mechanisms of neurodegenerative diseases.
Synthesemethoden
O6-CEG can be synthesized by reacting guanine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of O6-CEG, which can be purified by column chromatography.
Eigenschaften
CAS-Nummer |
100217-09-2 |
|---|---|
Produktname |
O(6)-(2-Chloroethyl)guanine |
Molekularformel |
C7H8ClN5O |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
6-(2-chloroethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C7H8ClN5O/c8-1-2-14-6-4-5(11-3-10-4)12-7(9)13-6/h3H,1-2H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
VGKZFRLEZKOTCQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCCl |
Andere CAS-Nummern |
100217-09-2 |
Synonyme |
O(6)-(2-chloroethyl)guanine O(6)-2-CEG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)



![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)





